5-Ethoxysalicylic acid

Drug Discovery ADME Properties Medicinal Chemistry

Researchers optimizing anti-inflammatory leads need salicylic acid analogs with tunable lipophilicity without altering the core pharmacophore. 5-Ethoxysalicylic acid (CAS 14160-71-5) delivers a calculated LogP of 2.18-nearly one log unit above salicylic acid (LogP ~1.2)-enabling rational membrane permeability enhancement in early-stage drug discovery. - Position-dependent SAR anchor: LogP 2.18 vs. 4-ethoxy isomer (LogP 2.78) provides quantifiable data points for substituent-effect modeling - Defined physicochemical benchmarks: pKa 2.52, melting point 159-163 °C, molecular weight 182.17 g/mol - Supplied at ≥95% purity with ambient global shipping; stocked for uninterrupted research workflows

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 14160-71-5
Cat. No. B083589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethoxysalicylic acid
CAS14160-71-5
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H10O4/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)
InChIKeyZZKFPIOJAOEMQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethoxysalicylic Acid: Physicochemical Profile & Sourcing


5-Ethoxysalicylic acid (CAS 14160-71-5), also known as 5-ethoxy-2-hydroxybenzoic acid, is a derivative of salicylic acid characterized by an ethoxy group at the 5-position of the aromatic ring [1]. This modification results in a calculated LogP of 2.18, indicating significantly higher lipophilicity compared to the parent salicylic acid (LogP ~1.2) [2][3]. The compound is a solid with a melting point range of 159-163 °C and a calculated acid dissociation constant (pKa) of approximately 2.52 [1][4]. It is primarily used as a research intermediate in organic synthesis, including the development of novel anti-inflammatory agents and pressure-sensitive copy sheets, and is commercially available from various suppliers with purities typically at 95% or higher [5][6].

Why 5-Ethoxysalicylic Acid Is Irreplaceable


The substitution of 5-ethoxysalicylic acid with salicylic acid or other regioisomers (e.g., 3- or 4-ethoxysalicylic acid) is not scientifically valid due to significant differences in their physicochemical and biological profiles. The ethoxy substitution at the 5-position fundamentally alters the compound's electronic distribution and lipophilicity, leading to a calculated LogP of 2.18 compared to ~1.2 for salicylic acid [1][2]. This increase in lipophilicity can drastically affect membrane permeability, protein binding, and overall pharmacokinetic behavior, making 5-ethoxysalicylic acid a distinct chemical entity for research purposes [3]. Furthermore, the position of the ethoxy group is critical; for instance, 4-ethoxysalicylic acid has a calculated LogP of 2.78, demonstrating that even positional isomers are not interchangeable and will exhibit different chemical and biological interactions . The following quantitative evidence confirms these distinctions.

5-Ethoxysalicylic Acid: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Salicylic Acid

5-Ethoxysalicylic acid exhibits a calculated partition coefficient (LogP) of 2.18, which is nearly one full unit higher than that of the parent compound, salicylic acid (LogP ≈ 1.2) [1][2]. This substantial increase in lipophilicity is a direct consequence of the 5-ethoxy substitution and can significantly influence a molecule's ability to cross biological membranes, its oral absorption, and its distribution within the body [3]. For comparison, the 4-ethoxy isomer has an even higher calculated LogP of 2.78, underscoring the importance of specific substitution patterns on physicochemical properties .

Drug Discovery ADME Properties Medicinal Chemistry

Acidity Difference vs. Salicylic Acid

The calculated acid dissociation constant (pKa) for 5-ethoxysalicylic acid is 2.52, which is lower than the experimental pKa of 2.97 for salicylic acid [1][2]. This indicates that the 5-ethoxy derivative is a slightly stronger acid than its parent compound, likely due to the electron-donating effects of the ethoxy group at the para position to the carboxyl group, influencing the stability of the resulting phenolate/carboxylate anion [1]. This difference in acidity can impact the compound's ionization state at a given pH, which in turn affects its solubility, reactivity, and interaction with biological targets.

Physical Chemistry Analytical Chemistry Formulation Science

Distinct Irritant Hazard Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-ethoxysalicylic acid is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) . It also carries a hazard statement for respiratory irritation (H335) . This is a more pronounced hazard profile compared to salicylic acid, which, while also an irritant, is widely used in consumer products and has a more established safety margin. This distinction is crucial for laboratory personnel to ensure appropriate personal protective equipment (PPE) and handling procedures are followed, differentiating it from other less-hazardous salicylates in a procurement context .

Chemical Safety Laboratory Handling Procurement Specifications

High-Yield One-Step Synthesis

A protocol published in 2023 details a one-step synthesis of 5-ethoxysalicylic acid using adapted Vilsmeier conditions, achieving the title compound in quantitative yield [1]. This represents a significant practical advantage over multi-step syntheses or lower-yielding methods that might be required for other substituted salicylic acid derivatives. While direct comparative yield data for other isomers under the same conditions is not available, achieving a quantitative yield for this specific compound demonstrates a high level of synthetic accessibility and robustness, making it a more efficient choice for research programs requiring larger quantities of material [1].

Organic Synthesis Process Chemistry Chemical Development

5-Ethoxysalicylic Acid Use Cases


Lipophilicity-Driven Medicinal Chemistry

For drug discovery projects focused on developing new anti-inflammatory or analgesic agents, 5-ethoxysalicylic acid serves as a key scaffold. Its calculated LogP of 2.18, significantly higher than salicylic acid (LogP ~1.2), can be leveraged to improve membrane permeability and oral bioavailability of novel drug candidates [1][2]. This enhanced lipophilicity, a direct result of the 5-ethoxy group, makes it a more suitable starting material for optimizing pharmacokinetic properties compared to the more hydrophilic parent compound [3].

SAR Studies of Salicylates

5-Ethoxysalicylic acid is an essential compound for systematic SAR investigations exploring the impact of ring substitution on biological activity and physicochemical properties. Its distinct LogP of 2.18 and calculated pKa of 2.52, which differ from both salicylic acid (LogP 1.2, pKa 2.97) and the 4-ethoxy isomer (LogP 2.78), provide clear, quantifiable data points for building predictive models of how substituent position and electronic character influence a molecule's behavior [1][4].

Novel Dermatological Formulations

Research into new keratolytic or anti-acne treatments can utilize 5-ethoxysalicylic acid as an active ingredient or precursor. Its structural similarity to salicylic acid, combined with its altered lipophilicity, may offer a different skin penetration profile or activity spectrum. While direct comparative efficacy data is limited, the compound's established use in this area and its distinct physicochemical profile make it a candidate for developing next-generation topical formulations with potentially improved tolerability or efficacy [5].

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